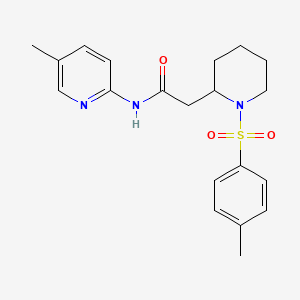
N-(5-methylpyridin-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methylpyridin-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide, commonly known as MTAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTAPA is a white to off-white crystalline powder that is soluble in organic solvents and water.
Wirkmechanismus
The mechanism of action of MTAPA is not yet fully understood. However, it has been proposed that MTAPA may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. MTAPA has also been found to have antifungal and antibacterial properties, which may be due to its ability to disrupt cell membrane integrity.
Biochemical and Physiological Effects:
MTAPA has been found to have a range of biochemical and physiological effects. In vitro studies have shown that MTAPA can induce apoptosis, or programmed cell death, in cancer cells. MTAPA has also been found to have antifungal and antibacterial properties, which may be due to its ability to disrupt cell membrane integrity. Additionally, MTAPA has been found to have potential as a diagnostic tool in the detection of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MTAPA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. MTAPA also has a long shelf life, making it suitable for long-term storage. However, there are also limitations to the use of MTAPA in lab experiments. MTAPA is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, the effects of MTAPA on human health are not yet known, and further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on MTAPA. One area of research is the development of new anticancer drugs based on MTAPA. Researchers are also investigating the potential use of MTAPA in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of MTAPA in human clinical trials.
Conclusion:
In conclusion, MTAPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTAPA has been studied for its anticancer, antifungal, and antibacterial properties, as well as its potential as a diagnostic tool in the detection of Alzheimer's disease. While there are limitations to the use of MTAPA in lab experiments, further research is needed to determine its safety and efficacy in human clinical trials.
Synthesemethoden
MTAPA can be synthesized through a multi-step process that involves the reaction of 2-(1-tosylpiperidin-2-yl)acetic acid with 2-amino-5-methylpyridine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to yield MTAPA.
Wissenschaftliche Forschungsanwendungen
MTAPA has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. MTAPA has also been found to have potential as a diagnostic tool in the detection of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-(5-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-6-9-18(10-7-15)27(25,26)23-12-4-3-5-17(23)13-20(24)22-19-11-8-16(2)14-21-19/h6-11,14,17H,3-5,12-13H2,1-2H3,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFBIXZAFCZPIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2374915.png)
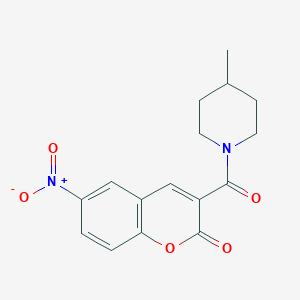
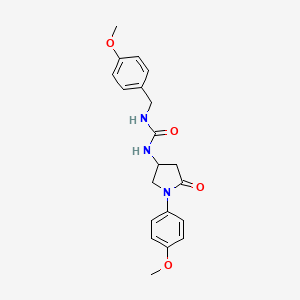
![7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2374921.png)

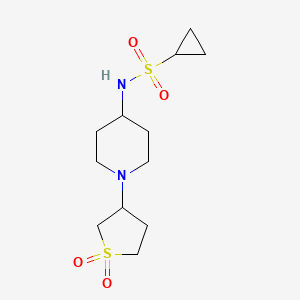
![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374926.png)
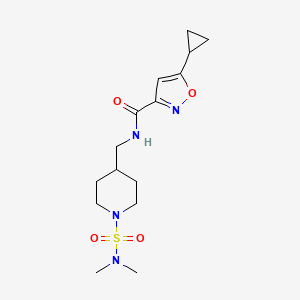





![N'-(4-fluorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2374936.png)